Di-tert-butyl 3,3'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate)

Description

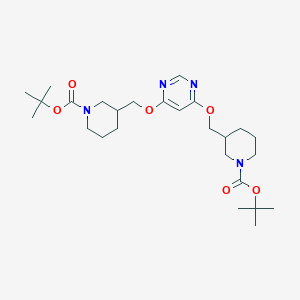

Di-tert-butyl 3,3'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) is a pyrimidine-based heterocyclic compound featuring a central pyrimidine ring substituted at the 4- and 6-positions with oxy-methylene linkers. These linkers connect to piperidine rings, each protected at the nitrogen atom by a tert-butyloxycarbonyl (Boc) group. The Boc groups enhance stability and modulate reactivity, making the compound a valuable intermediate in medicinal chemistry and drug synthesis.

Properties

IUPAC Name |

tert-butyl 3-[[6-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]pyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N4O6/c1-25(2,3)35-23(31)29-11-7-9-19(14-29)16-33-21-13-22(28-18-27-21)34-17-20-10-8-12-30(15-20)24(32)36-26(4,5)6/h13,18-20H,7-12,14-17H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOARMWAIDZGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)COC2=CC(=NC=N2)OCC3CCCN(C3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Di-tert-butyl 3,3'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate), with the CAS number 1353972-84-5, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, supported by relevant data and case studies.

- Molecular Formula : C26H42N4O6

- Molecular Weight : 506.64 g/mol

- CAS Number : 1353972-84-5

- Purity : Typically reported at 97% .

Synthesis

The synthesis of Di-tert-butyl 3,3'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) involves several steps that include the formation of the pyrimidine backbone and subsequent functionalization to introduce piperidine carboxylate groups. The detailed synthetic route is often proprietary but generally follows established organic synthesis protocols involving coupling reactions and protective group strategies.

Pharmacological Profile

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antiviral and anticancer agent. The following points summarize key findings:

- Antiviral Activity : Studies indicate that compounds with similar structural features exhibit significant antiviral properties. For instance, derivatives of pyrimidine have shown efficacy against various viral strains, suggesting that Di-tert-butyl 3,3'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) may possess similar capabilities .

- Antitumor Activity : Research has highlighted the potential of pyrimidine derivatives in inhibiting tumor cell growth. Compounds structurally related to this compound have demonstrated effectiveness against leukemia cell lines (e.g., L1210 and P388) .

- Mechanism of Action : The proposed mechanisms include interference with nucleic acid synthesis and modulation of cellular pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Pyrimidine Derivatives : A study synthesized various pyrimidine derivatives and tested their biological activity against cancer cell lines. The results indicated that certain modifications on the pyrimidine ring significantly enhanced cytotoxicity .

- In Vitro Testing Against Viruses : A related study assessed the antiviral properties of pyrimidine-based compounds against the Para 3 virus and found that specific structural modifications led to increased inhibition rates .

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. Di-tert-butyl 3,3'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) has been studied for its potential to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential use as a broad-spectrum antimicrobial agent. This property could be particularly useful in developing new treatments for infections that are resistant to conventional antibiotics.

Materials Science

Polymer Chemistry

Di-tert-butyl 3,3'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) can serve as a building block in the synthesis of novel polymers. Its structural characteristics allow it to participate in polymerization reactions, leading to materials with enhanced thermal and mechanical properties. These polymers could find applications in coatings, adhesives, and composite materials where durability and resistance to environmental factors are required.

Nanotechnology

In the field of nanotechnology, this compound can be utilized in the fabrication of nanoparticles or nanocomposites. Its ability to form stable complexes with metal ions opens avenues for developing catalysts or sensors at the nanoscale. Such applications are crucial in environmental monitoring and remediation efforts.

Research Tool

Biochemical Research

Di-tert-butyl 3,3'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) can be employed as a research tool in biochemical studies to explore enzyme inhibition mechanisms or receptor interactions. By modifying the compound's structure, researchers can investigate how changes affect biological activity, providing insights into drug design and development.

Analytical Chemistry

The compound's distinct chemical properties make it suitable for use in analytical chemistry applications. It can be used as a standard reference material in chromatographic techniques such as HPLC or LC-MS for the quantification of similar compounds in complex mixtures.

Comparison with Similar Compounds

Comparison with tert-butyl 4,4'-(2-(Methylthio)pyrimidine-4,6-diyl)bis(oxy)bis(Methylene)dipiperidine-1-carboxylate (CAS: 1353948-09-0)

Key Similarities :

Key Differences :

- Substituent at Pyrimidine Position 2 : The analogous compound in features a 2-(methylthio) group, whereas the target compound lacks this substituent (likely a hydrogen atom).

- Molecular Formula and Weight :

- The sulfur atom may participate in hydrogen bonding or metal coordination, altering reactivity compared to the unsubstituted target compound .

Comparison with Pyridine Derivatives ()

The pyridine derivatives listed in , such as (±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS: 1228070-72-1), differ significantly from the target compound:

Structural Implications :

- Pyrimidines, with two nitrogen atoms, exhibit stronger hydrogen-bonding capacity than pyridines, influencing interactions in biological targets (e.g., kinases or DNA).

- Piperidine vs. Pyrrolidine: The target compound’s piperidine rings (6-membered) offer greater conformational flexibility than pyrrolidine (5-membered) in compounds, affecting binding kinetics .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Di-tert-butyl 3,3'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate)?

- Methodological Answer : Multi-step synthesis involving Boc-protected intermediates is typical. For example, tert-butyl-protected piperidine derivatives are often synthesized via nucleophilic substitution or coupling reactions. Pyrimidine-4,6-diol can be functionalized with methylene-bridged piperidine moieties using etherification reactions under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Boc deprotection should be avoided until final stages to preserve structural integrity.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Compare ¹H/¹³C spectra to predicted chemical shifts for pyrimidine and piperidine protons.

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS for accurate mass confirmation).

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc groups. Stability studies in DMSO or aqueous buffers (pH 4–9) should be conducted to assess degradation under experimental conditions .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity in target interactions (e.g., enzyme inhibition)?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) using pyrimidine as a rigid core and piperidine moieties as flexible sidechains.

- Validate with MD simulations (GROMACS) to assess conformational stability in solvent (e.g., water/ethanol mixtures).

- Compare calculated binding energies (ΔG) with experimental IC₅₀ values from enzyme assays .

Q. What experimental designs resolve contradictory data in reaction yields between batch syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Vary solvent polarity (DMF vs. THF), temperature (40–100°C), and catalyst loading (e.g., Pd/C vs. CuI).

- Statistical Analysis : Use ANOVA to identify significant factors. For example, higher yields in DMF may correlate with improved solubility of pyrimidine intermediates .

Q. How to analyze the stereochemical outcomes of piperidine functionalization?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB.

- X-ray Crystallography : Resolve absolute configuration of crystalline derivatives.

- Circular Dichroism (CD) : Correlate optical activity with predicted stereoisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.